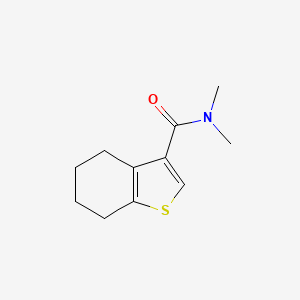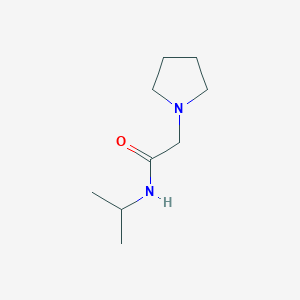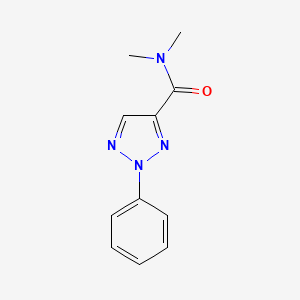![molecular formula C18H20ClN3O B7517865 N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP is widely used in scientific research for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mécanisme D'action
CPP acts as a non-competitive antagonist of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of the receptor, leading to decreased synaptic plasticity and impaired learning and memory.
Biochemical and physiological effects:
CPP has been shown to have a number of biochemical and physiological effects. In addition to its effects on the this compound receptor, CPP has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. CPP has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CPP in scientific research is its ability to selectively modulate the activity of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor, allowing researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using CPP is its potential for off-target effects, as it can also modulate the activity of other neurotransmitter systems.
Orientations Futures
There are a number of potential future directions for research involving CPP. One area of interest is the development of more selective N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor modulators that can selectively target specific subunits of the receptor. Another area of interest is the investigation of the role of the this compound receptor in psychiatric disorders such as depression and schizophrenia. Additionally, there is potential for the use of CPP in the development of new analgesic and anti-inflammatory drugs.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 2-chlorobenzyl chloride in the presence of sodium hydride, followed by the reaction with N-phenylcarboxamide. This method yields CPP with a purity of over 95%.
Applications De Recherche Scientifique
CPP is extensively used in scientific research to investigate the role of the N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide receptor in various physiological and pathological conditions. CPP has been shown to enhance the activity of the this compound receptor, leading to increased synaptic plasticity and improved learning and memory. CPP has also been used to study the role of the this compound receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-17-9-5-4-6-15(17)14-20-18(23)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRWYONDSSSOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)


![N-ethyl-3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7517807.png)


![2-[(2-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7517821.png)


![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)

